molecular formula C13H14O2 B12443115 Benzyl cyclopent-1-enecarboxylate CAS No. 87995-31-1

Benzyl cyclopent-1-enecarboxylate

Cat. No.: B12443115
CAS No.: 87995-31-1
M. Wt: 202.25 g/mol
InChI Key: FKTLGHDNXFRODS-UHFFFAOYSA-N
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Description

Benzyl cyclopent-1-enecarboxylate is an organic compound characterized by a benzyl group attached to a cyclopentene ring with a carboxylate functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl cyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the conversion of benzyl cyclopent-3-enocarboxylate into hydroxy allylic esters using diphenyl diselenide and hydrogen peroxide in dry dichloromethane. This reaction forms phenylselenenic acid, which undergoes electrophilic addition to the double bond of the cyclopentene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly reagents. The use of diphenyl diselenide and tert-butyl hydroperoxide is favored due to their availability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl cyclopent-1-enecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Benzyl cyclopent-1-enecarboxylate is unique due to its specific combination of a benzyl group and a cyclopentene ring with a carboxylate functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

CAS No.

87995-31-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

benzyl cyclopentene-1-carboxylate

InChI

InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2

InChI Key

FKTLGHDNXFRODS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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